molecular formula C21H19N5O4 B14440364 diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate CAS No. 80262-34-6

diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate

Cat. No.: B14440364
CAS No.: 80262-34-6
M. Wt: 405.4 g/mol
InChI Key: VLRPJGCRCSUOGF-UHFFFAOYSA-N
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Description

Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is a complex organic compound that features a unique combination of indole, pyrazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate typically involves multi-step reactions. One common method is the one-pot multicomponent reaction, which combines appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalyst such as triethylamine . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar multicomponent synthesis techniques. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s ability to undergo electrophilic substitution readily makes it a versatile agent in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is unique due to its combination of indole, pyrazole, and pyrimidine rings, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

80262-34-6

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate

InChI

InChI=1S/C21H19N5O4/c1-3-29-19(27)16-12-24-18-13(9-22)10-25-26(18)21(16,20(28)30-4-2)15-11-23-17-8-6-5-7-14(15)17/h5-8,10-12,23-24H,3-4H2,1-2H3

InChI Key

VLRPJGCRCSUOGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=NN2C1(C3=CNC4=CC=CC=C43)C(=O)OCC)C#N

Origin of Product

United States

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